molecular formula C19H21N3O5 B2929825 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide CAS No. 1448033-19-9

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2929825
CAS No.: 1448033-19-9
M. Wt: 371.393
InChI Key: JSGIOWHYLRRBRW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxole, a tert-butyl isoxazole, and an azetidine-3-carboxamide . These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxole and isoxazole rings are likely to be planar, while the azetidine ring could adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the isoxazole ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthetic Applications and Biological Activity

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, which share a structural resemblance with the query compound through the presence of complex benzene modifications, serve as versatile blocks in synthetic organic chemistry. Their reactivity under mild conditions and the ability to undergo various radical reactions highlight their potential in crafting novel organic molecules (Jasch et al., 2012).

Antiviral Applications

Benzamide-based compounds have been synthesized for antiviral purposes. One study focused on developing benzamide-based 5-aminopyrazoles showing significant activity against the influenza A virus, demonstrating the potential of structurally complex molecules in therapeutic applications (Hebishy et al., 2020).

Iso-C-nucleoside Analogues Synthesis

The creation of Iso-C-nucleoside analogues from complex starting materials indicates the utility of intricate organic synthesis in developing nucleoside analogues, which are crucial in medicinal chemistry and drug design (Otero et al., 2005).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it could potentially interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its synthesis. Additionally, studies could investigate its potential applications in fields such as medicinal chemistry or material science .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-19(2,3)15-7-16(27-21-15)20-17(23)12-8-22(9-12)18(24)11-4-5-13-14(6-11)26-10-25-13/h4-7,12H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGIOWHYLRRBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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